(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-11-4-3-5-22-14(11)19-15(21-6-8-26-9-7-21)12(16(22)23)10-13-17(24)20(2)18(25)27-13/h3-5,10H,6-9H2,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSPSLOOXRRZEK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that exhibits diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives, including the compound , possess significant antimicrobial properties.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Level |
|---|---|---|---|
| (Z)-3-methyl-5... | 0.004 - 0.03 | 0.008 - 0.06 | Excellent |
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Excellent |
| Ampicillin | >0.1 | >0.1 | Reference |
| Streptomycin | >0.1 | >0.1 | Reference |
The compound exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold in some cases . The most sensitive bacteria included Enterobacter cloacae, while Escherichia coli showed the highest resistance.
2. Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied, particularly their effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies revealed that compounds similar to (Z)-3-methyl-5... demonstrated significant cytotoxicity against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.16 to 0.31 µM.
- A549 (Lung Cancer) : IC50 values around 0.53 µM.
- HeLa (Cervical Cancer) : IC50 values approximately 0.52 µM.
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as G1/S phase arrest and angiogenesis inhibition .
Table 2: Cytotoxicity Data of Thiazolidinone Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.16 | Apoptosis Induction |
| A549 | 0.53 | Cell Cycle Arrest |
| HeLa | 0.52 | Angiogenesis Inhibition |
3. Antioxidant Activity
Thiazolidinone compounds have also shown promising antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
The antioxidant activity was evaluated using the TBARS assay, indicating that certain structural modifications enhance the compound's ability to inhibit lipid peroxidation significantly . The substitution patterns at specific positions were found to correlate positively with increased antioxidant efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
The thiazolidinone moiety is a common pharmacophore in antimicrobial and anticancer agents. For instance, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () shares a thiazolidinone ring but replaces the pyrido[1,2-a]pyrimidin system with a thieno[3,4-d]pyrimidin scaffold. Key differences include:
- Synthesis: Both compounds utilize microwave-assisted synthesis, but the target compound requires regioselective condensation of thiomorpholino and pyrido-pyrimidin precursors, whereas the analog in employs thioglycolic acid for cyclization .
Pyrimidine-Based Heterocycles
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives () feature a thiazolo-pyrimidine core instead of the pyrido-pyrimidin system. Comparative observations:
- Bioactivity: The phenyl substituent in ’s compounds enhances π-π stacking interactions with biological targets, whereas the thiomorpholino group in the target compound may favor hydrogen bonding or chelation with metal ions .
Anticancer Potential
While direct data on the target compound’s bioactivity is unavailable, analogs like purified algal components () and coumarin-pyrimidin hybrids () provide context:
- Cytotoxicity : The crude algal extract in showed potent activity against MCF7 cells (IC₅₀ = 0.6 µg/mL), but purified components were less active. This suggests that structural complexity (e.g., fused rings in the target compound) may enhance efficacy compared to simpler derivatives .
- Mechanistic Insights : Coumarin-pyrimidin hybrids () inhibit topoisomerases, implying that the target compound’s pyrido-pyrimidin core could interact with similar enzymatic targets .
Antimicrobial Activity
Thiazolidinone derivatives in and lack significant antimicrobial activity, aligning with trends observed in thiomorpholino-containing compounds, where bulky substituents often reduce penetration through bacterial membranes .
Structural and Spectroscopic Analysis
NMR and MS Characterization
The target compound’s structure was confirmed via 1D/2D NMR and high-resolution mass spectrometry (HRMS), akin to koilodenoids () and robinetinidol-gallocatechin derivatives (). Key findings:
- 1H NMR : The Z-configuration of the methylene group was confirmed via coupling constants (J ≈ 10–12 Hz), contrasting with E-isomers (J ≈ 15–17 Hz) .
- 13C NMR: The thiomorpholino group’s sulfur atom deshields adjacent carbons (δC ≈ 45–55 ppm), consistent with sulfur-containing heterocycles in .
Substituent Effects on Reactivity
The thiomorpholino group’s electronegativity () influences the compound’s electronic profile:
- Chemical Shifts: The thioxo group at C-2 (δC ≈ 180 ppm) in the thiazolidinone ring correlates with increased softness, enhancing nucleophilic reactivity compared to oxo analogs .
Data Tables
Table 2. Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
